molecular formula C9H11ClO4S B1448388 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1365957-71-6

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1448388
CAS No.: 1365957-71-6
M. Wt: 250.7 g/mol
InChI Key: VMMRLRFODPRYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO4S and a molecular weight of 250.7 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxyethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(2-Methoxyethoxy)benzene+Chlorosulfonic acid2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride+HCl\text{2-(2-Methoxyethoxy)benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-(2-Methoxyethoxy)benzene+Chlorosulfonic acid→2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation: Under specific conditions, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Employed in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethane-1-sulfonyl chloride
  • 2-(2-Methoxyethoxy)benzene-1-sulfonic acid
  • 2-(2-Methoxyethoxy)benzene-1-sulfonamide

Uniqueness

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride is unique due to its specific structure, which includes both a methoxyethoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMRLRFODPRYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.